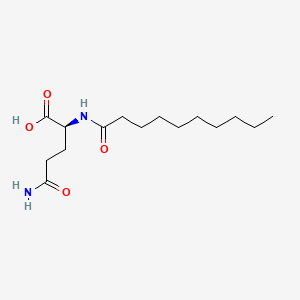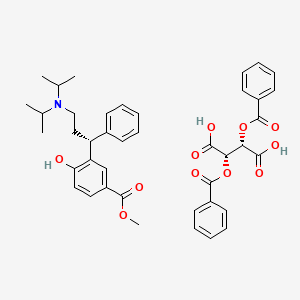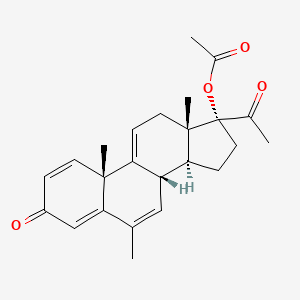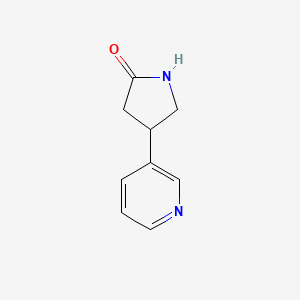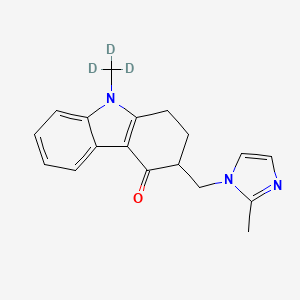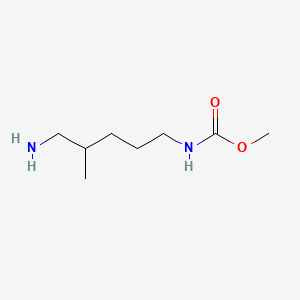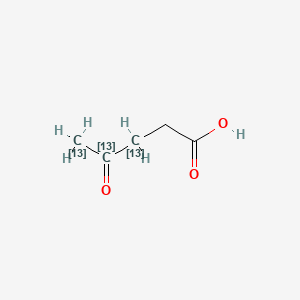
N-Methyl Formoterol Fumarate (2:1)(Mixture of Diastereomers)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl Formoterol Fumarate (21) (Mixture of Diastereomers): is a chemical compound that serves as an impurity of Formoterol fumarate dihydrate. It is a mixture of diastereomers, which are stereoisomers that are not mirror images of each other. This compound is often used in research and pharmaceutical applications due to its structural similarity to Formoterol, a long-acting β2-adrenoceptor agonist used in the treatment of asthma and chronic obstructive pulmonary disease (COPD).
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl Formoterol Fumarate involves multiple steps, starting from the basic building blocks of the compound. The process typically includes the following steps:
Formation of the Core Structure: The initial step involves the formation of the core structure, which includes the aromatic ring and the side chains.
Introduction of Functional Groups: Functional groups such as hydroxyl, amino, and methoxy groups are introduced through various chemical reactions.
Formation of Diastereomers: The final step involves the formation of diastereomers through stereoselective reactions.
Industrial Production Methods: Industrial production of N-Methyl Formoterol Fumarate follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of the starting materials are reacted under controlled conditions to form the desired product.
Purification: The crude product is purified using techniques such as crystallization, distillation, and chromatography to obtain the final compound in high purity.
Quality Control: The final product undergoes rigorous quality control tests to ensure its purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions: N-Methyl Formoterol Fumarate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can replace functional groups with other groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution Reagents: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated products, while reduction may produce dehydroxylated compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry: N-Methyl Formoterol Fumarate is used as a reference standard in analytical chemistry for the identification and quantification of impurities in pharmaceutical formulations.
Biology: In biological research, the compound is used to study the pharmacokinetics and pharmacodynamics of β2-adrenoceptor agonists.
Medicine: The compound is used in the development and testing of new drugs for the treatment of respiratory diseases such as asthma and COPD.
Industry: In the pharmaceutical industry, N-Methyl Formoterol Fumarate is used in the quality control of Formoterol-containing products to ensure their safety and efficacy .
Wirkmechanismus
N-Methyl Formoterol Fumarate exerts its effects by binding to β2-adrenoceptors, which are G protein-coupled receptors located on the surface of smooth muscle cells in the respiratory tract. Upon binding, the compound activates the receptor, leading to the relaxation of smooth muscle cells and bronchodilation. This mechanism is similar to that of Formoterol, which is used to relieve bronchospasm in asthma and COPD patients .
Vergleich Mit ähnlichen Verbindungen
Formoterol Fumarate: A long-acting β2-adrenoceptor agonist used in the treatment of asthma and COPD.
Salmeterol: Another long-acting β2-adrenoceptor agonist with a similar mechanism of action.
Albuterol: A short-acting β2-adrenoceptor agonist used for quick relief of asthma symptoms.
Uniqueness: N-Methyl Formoterol Fumarate is unique due to its specific structural modifications, which make it a valuable reference standard for the identification of impurities in Formoterol formulations. Its mixture of diastereomers also provides a unique profile for studying stereoisomerism in pharmacological research .
Eigenschaften
CAS-Nummer |
1795133-97-9 |
|---|---|
Molekularformel |
C24H30N2O8 |
Molekulargewicht |
474.51 |
IUPAC-Name |
(E)-but-2-enedioic acid;N-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-yl-methylamino]ethyl]phenyl]formamide |
InChI |
InChI=1S/C20H26N2O4.C4H4O4/c1-14(10-15-4-7-17(26-3)8-5-15)22(2)12-20(25)16-6-9-19(24)18(11-16)21-13-23;5-3(6)1-2-4(7)8/h4-9,11,13-14,20,24-25H,10,12H2,1-3H3,(H,21,23);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI-Schlüssel |
IECWPBVJPVCKJS-WLHGVMLRSA-N |
SMILES |
CC(CC1=CC=C(C=C1)OC)N(C)CC(C2=CC(=C(C=C2)O)NC=O)O.C(=CC(=O)O)C(=O)O |
Synonyme |
N-[2-Hydroxy-5-[1-hydroxy-2-[methyl[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]formamide (2E)-2-Butenedioate Salt (2:1); |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4aR,8aR)-4-nitroso-2,3,4a,5,6,7,8,8a-octahydro-1H-pyrazino[2,3-b]pyrazine](/img/structure/B586364.png)

